2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide
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Overview
Description
2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide is a complex organic compound that features a combination of chloro, fluoro, anilino, ethyl, pyridine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of 4-chloro-3-fluoroaniline. This intermediate can be synthesized through nucleophilic substitution reactions involving 4-chloroaniline and fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of antimalarial and anticancer drugs.
Materials Science: It is used as a building block for synthesizing advanced materials, including semiconducting polymers and fluorinated polyanilines.
Industrial Chemistry: The compound’s unique chemical properties make it valuable in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluoroaniline: A precursor in the synthesis of the target compound, used in medicinal chemistry and materials science.
4-Fluoroaniline: Another related compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Fluorinated Pyridines: A class of compounds with similar structural features and applications in various fields.
Uniqueness
2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for diverse applications in scientific research and industrial processes.
Properties
IUPAC Name |
2-(4-chloro-3-fluoroanilino)-N-ethylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-10(14)11(15)8-9/h3-8,17H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAEEZICRCNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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